5-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features a pyrazole and oxadiazole ring system. These types of compounds are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the oxadiazole moiety .
Industrial Production Methods
Industrial production methods for such compounds often employ high-throughput techniques and optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
Scientific Research Applications
5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity. This mechanism is crucial for its bioactivity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the oxadiazole moiety.
3-(2-Thienyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but not the pyrazole structure.
Hydrazine-coupled pyrazoles: Similar in having the pyrazole ring but differ in their coupling partners and overall structure
Uniqueness
The uniqueness of 5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE lies in its combined pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to simpler analogs .
Properties
Molecular Formula |
C15H13BrN6OS |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H13BrN6OS/c1-9-13(16)10(2)22(18-9)8-21-6-5-11(19-21)15-17-14(20-23-15)12-4-3-7-24-12/h3-7H,8H2,1-2H3 |
InChI Key |
FZHRONQOSHBDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C3=NC(=NO3)C4=CC=CS4)C)Br |
Origin of Product |
United States |
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